AZD-4547 is a potent, orally bioavailable, and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family, specifically targeting FGFR1, FGFR2, and FGFR3. [] It plays a crucial role in scientific research as a tool to investigate the biological functions of FGFRs and their therapeutic potential in various diseases, particularly cancer.
Mechanism of Action
AZD-4547 functions as an ATP-competitive inhibitor of FGFR tyrosine kinases. [, ] It binds to the ATP-binding site of FGFRs, thereby blocking the phosphorylation of downstream signaling molecules and inhibiting the activation of FGFR-mediated signaling pathways. [, , ] This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth in FGFR-dependent tumors. [, ]
Applications
Investigating FGFR Signaling: It serves as a valuable tool for studying the role of FGFR signaling in various cellular processes, including cell proliferation, differentiation, and survival. [, ]
Preclinical Cancer Models: AZD-4547 demonstrates potent antitumor activity against FGFR-deregulated tumors in preclinical models, including xenograft models of human tumors. [, ]
Personalized Medicine: Research indicates that AZD-4547 holds promise for personalized cancer therapy, particularly in patients with FGFR2 gene amplifications. [] Studies have shown its effectiveness in treating gastric cancer with FGFR2 amplification and ovarian cancer with FGF6 and FGF23 amplification. [, ]
Combination Therapies: AZD-4547 shows synergistic effects when combined with other targeted therapies, such as MEK inhibitors and cannabidiol. [, ] This finding suggests its potential use in combination therapies to enhance treatment efficacy in various cancers.
Related Compounds
BGJ 398 (Infigratinib)
Compound Description: BGJ 398, also known as Infigratinib, is a potent pan-fibroblast growth factor receptor (FGFR) inhibitor. It demonstrates efficacy against cancers harboring FGFR alterations, including those resistant to imatinib mesylate (IM) due to FGFR pathway activation [].
Relevance: Like AZD-4547, BGJ 398 targets FGFR1, FGFR2, and FGFR3, highlighting their shared mechanism of action as kinase inhibitors in the context of FGFR-driven cancers []. This overlap in targeting FGFR makes BGJ 398 structurally and functionally similar to AZD-4547.
Compound Description: TAS-120 is another pan-FGFR inhibitor, demonstrating efficacy against imatinib-resistant gastrointestinal stromal tumors (GIST) exhibiting FGFR pathway activation [].
Relevance: Similar to AZD-4547, TAS-120 effectively targets FGFR1/2, making it relevant in studying FGFR-dependent cancers and comparing its efficacy with AZD-4547 []. This shared mechanism of action as kinase inhibitors for FGFR makes TAS-120 structurally and functionally related to AZD-4547.
Compound Description: Ponatinib is a multi-targeted tyrosine kinase inhibitor, known for its activity against BCR-ABL but also exhibiting inhibitory effects on FGFR [].
Imatinib Mesylate (IM, Gleevec)
Compound Description: Imatinib Mesylate (IM), commercially known as Gleevec, is a receptor tyrosine kinase inhibitor primarily used in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) by targeting the BCR-ABL fusion protein and KIT, respectively. It is noteworthy that prolonged exposure to IM can lead to resistance, potentially through FGFR pathway activation in GISTs [].
Relevance: Although IM primarily targets KIT in the context of GIST, its role in inducing potential resistance mechanisms involving FGFR pathways makes it relevant to the study of AZD-4547. The research highlights the potential for combined therapies using IM and FGFR inhibitors like AZD-4547 to overcome resistance mechanisms and improve treatment outcomes [].
Paclitaxel
Compound Description: Paclitaxel is a widely used chemotherapy drug belonging to the taxane family. It exerts its anticancer effects by disrupting microtubule function, ultimately inhibiting cell division and promoting cell death. Notably, in a case study involving a patient with late-stage serous ovarian cancer, the patient's cells exhibited sensitivity to both Paclitaxel and AZD-4547 [].
Carboplatin
Compound Description: Carboplatin is another chemotherapy drug belonging to the platinum-based family of anticancer agents. It interferes with DNA replication by forming crosslinks within DNA strands, leading to cell cycle arrest and apoptosis. Similar to Paclitaxel, a patient case study reported sensitivity to Carboplatin, along with AZD-4547, in a patient with late-stage serous ovarian cancer [].
Relevance: The observed sensitivity to both Carboplatin and AZD-4547 in the patient case study suggests a potential for combination therapy, although further investigation is warranted to determine synergistic or additive effects [].
PARP Inhibitors
Compound Description: PARP inhibitors are a class of drugs that interfere with the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These inhibitors are particularly effective in cancers with defects in homologous recombination DNA repair pathways, such as those with BRCA mutations. Interestingly, one case study revealed a unique sensitivity to a subset of EGFR inhibitors in a patient with late-stage serous ovarian cancer, despite being resistant to PARP inhibitors [].
Relevance: This finding underscores the importance of functional screening in identifying potential therapeutic targets. While PARP inhibitors were not effective in this particular case, the sensitivity to EGFR inhibitors, alongside the sensitivity to AZD-4547, highlights the heterogeneity of cancer and the need for personalized treatment approaches [].
Compound Description: EGFR inhibitors are a class of drugs that block the activity of the epidermal growth factor receptor (EGFR), a protein involved in cell growth and proliferation. These inhibitors are commonly used in treating various cancers, including lung, colorectal, and head and neck cancers. Notably, a patient case study mentioned a unique sensitivity to a subset of EGFR inhibitors in a patient with late-stage serous ovarian cancer, which was resistant to PARP inhibitors [].
Relevance: While EGFR inhibitors and AZD-4547 target distinct pathways, the case study highlights the importance of considering a combination of therapies to address potential resistance mechanisms and improve treatment outcomes []. The sensitivity to both types of inhibitors emphasizes the need for personalized medicine approaches.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-{4-[(3-bromophenyl)amino]quinazolin-6-yl}but-2-ynamide is a member of the class of quinazolines that is 4,6-diaminoquinazoine in which the one of the hydrogens attached to the amino group at position 4 has been replaced by a m-bromophenyl group while one of the hydrogens attached to the amino group at position 6 has been replaced by a but-2-ynoyl group. It has a role as an epidermal growth factor receptor antagonist, an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a member of quinazolines, a ynamide, a member of bromobenzenes and a secondary carboxamide.
CP-547632 has been used in trials studying the treatment of Ovarian Cancer, Lung Neoplasms, Ovarian Neoplasms, Peritoneal Neoplasms, and Fallopian Tube Cancer, among others.
CP-724714 is a 2-methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide in which the double bond adopts a trans-configuration. It is a potent inhibitor of HER2/ErbB2 (IC50 = 10 nM) and exhibits anti-cancer activity. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an antineoplastic agent, an apoptosis inducer and a hepatotoxic agent. CP-724,714 has been used in trials studying the treatment of Breast Cancer, Breast Neoplasms, and Neoplasm Metastasis. HER2 Inhibitor CP-724,714 is an orally bioavailable quinazoline with potential antineoplastic activity. CP-724,714 selectively binds to the intracellular domain of HER2, reversibly inhibiting its tyrosine kinase activity and resulting in suppression of tumor cell growth. HER2, a member of the epidermal growth factor receptor (EGFR) family, is overexpressed in many adenocarcinomas, particularly breast cancers. (NCI04)
CUDC-101 has been used in trials studying the treatment of Cancer, Tumors, Liver Cancer, Breast Cancer, and Gastric Cancer, among others. HDAC/EGFR/HER2 Inhibitor CUDC-101 is a multi-targeted, small-molecule inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor tyrosine kinase (EGFR/ErbB1), and human epidermal growth factor receptor 2 tyrosine kinase (HER2/neu or ErbB2) with potential antineoplastic activity. HDAC/EGFR/HER2 inhibitor CUDC-101 inhibits the activity of these three enzymes but the exact mechanism of action is presently unknown. This agent may help overcome resistance to inhibition of EGFR and Her2 through a simultaneous, synergistic inhibition of EGFR, Her2, and HDAC.
Capivasertib is an aminopiperidine that is piperidine substituted by 7H-pyrrolo[2,3-d]pyrimidin-4-yl, amino, and [(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]aminocarbonyl groups at positions 1, 4, and 4, respectively. It is a pan-AKT kinase inhibitor used in combination with fulvestrant for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN-alterations. It has a role as an antineoplastic agent and an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a pyrrolopyrimidine, an aminopiperidine, a piperidinecarboxamide, a member of monochlorobenzenes, a primary alcohol and a secondary carboxamide. Hormone receptor (HR) positive, especially estrogen receptor-positive, HER2-negative breast cancer is the most common subtype of metastatic breast cancer, resulting in more than 400,000 deaths annually. Although endocrine-based therapy is the first line of treatment, resistance eventually emerges, leaving chemotherapy the only but often ineffective treatment left. Therefore, significant research has been put into developing genetically targeted treatments. The PIK3/AKT pathway is one of the most commonly activated pathways in breast cancer, mainly through the constitutively active mutation in AKT1, loss of function mutation in PTEN, a negative regulator of the PIK3/AKT pathway, or PIK3CA mutations. Therefore, targeting the PIK3/AKT pathway presents a promising approach for the treatment of breast cancer, leading to the development of capivasertib, a pan-AKT kinase inhibitor. On November 17th, 2023, capivasertib, under the brand name TRUQAP, was approved by the FDA for the treatment of adult patients HR-positive, HER2-negative locally advanced or metastatic breast cancer with one or more alterations in PIK3CA/AKT1/PTEN gene(s) in combination with [fulvestrant]. This approval is based on favorable results obtained from the CAPItello-291 trial, where the combination of capivasertib and [fulvestrant] reduced the risk of disease progression or death by 50% versus [fulvestrant] alone. Capivasertib is a novel pyrrolopyrimidine derivative, and an orally available inhibitor of the serine/threonine protein kinase AKT (protein kinase B) with potential antineoplastic activity. Capivasertib binds to and inhibits all AKT isoforms. Inhibition of AKT prevents the phosphorylation of AKT substrates that mediate cellular processes, such as cell division, apoptosis, and glucose and fatty acid metabolism. A wide range of solid and hematological malignancies show dysregulated PI3K/AKT/mTOR signaling due to mutations in multiple signaling components. By targeting AKT, the key node in the PIK3/AKT signaling network, this agent may be used as monotherapy or combination therapy for a variety of human cancers.
DW532 is one of simplified analogues of hematoxylin that has shown broad-spectrum inhibition on tyrosine kinases and in vitro anti-cancer activities. DW532 inhibited EGFR and VEGFR2 in vitro kinase activity (the IC50 values were 4.9 and 5.5 μmol/L, respectively), and suppressed their downstream signaling. DW532 dose-dependently inhibited tubulin polymerization via direct binding to tubulin, thus disrupting the mitotic spindle assembly and leading to abnormal cell division. In a panel of human cancer cells, DW532 (1 and 10 μmol/L) induced G2/M phase arrest and cell apoptosis, which subsequently resulted in cytotoxicity. Knockdown of BubR1 or Mps1, the two core proteins of the spindle assembly checkpoint dramatically decreased DW532-induced cell cycle arrest in MDA-MB-468 cells. Moreover, treatment with DW532 potently and dose-dependently suppressed angiogenesis in vitro and in vivo. ( Acta Pharmacol Sin. 2014 Jul;35(7):916-28.)
N-[4-[[[(2,6-dichloro-3,5-dimethoxyanilino)-oxomethyl]-[6-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]amino]methyl]phenyl]-2-propenamide is a member of piperazines.
Erlotinib hydrochloride is the hydrochloride salt of erlotinib. It has a role as a protein kinase inhibitor and an antineoplastic agent. It is a hydrochloride and a terminal acetylenic compound. It contains an erlotinib. A quinazoline derivative and ANTINEOPLASTIC AGENT that functions as a PROTEIN KINASE INHIBITOR for EGFR associated tyrosine kinase. It is used in the treatment of NON-SMALL CELL LUNG CANCER. See also: Erlotinib Hydrochloride (preferred); Erlotinib (has active moiety).